molecular formula C19H18N2O5 B508357 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid CAS No. 833437-63-1

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid

Cat. No. B508357
CAS RN: 833437-63-1
M. Wt: 354.4g/mol
InChI Key: MVXYUANNEVYMMW-UHFFFAOYSA-N
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Description

“4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid” is a compound with a molecular weight of 354.36 . It has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 3-arylamino substituted fused pyrrole derivatives were prepared through p-TsOH promoted N-arylation of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone .


Molecular Structure Analysis

The molecular formula of this compound is C19H18N2O5 . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI key for this compound is PSFYLRHAWBFTLO-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.386±0.06 g/cm3 and a predicted boiling point of 736.1±60.0 °C .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

A review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the significance of exploring novel compounds for environmental remediation. The study provides insights into degradation pathways, by-products, biotoxicity, and employs computational methods to predict reactive sites, which could be relevant to the applications of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid in environmental chemistry (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Organic Synthesis and Catalysis

Research on arylmethylidene derivatives of 3H-furan-2-ones, including reactions with C-, N-, N,N-, and N,O-nucleophilic agents, highlights the versatility of similar compounds in synthesizing a wide range of cyclic and heterocyclic compounds. This review suggests potential applications of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid in the synthesis of complex organic molecules (Kamneva, Anis’kova, & Egorova, 2018).

Chemopreventive and Anti-inflammatory Agents

A review of 4′-Geranyloxyferulic acid, a compound with structural similarities, reveals its potential as an anti-inflammatory and anti-tumor agent. This suggests that compounds like 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid could have significant biomedical applications, particularly in cancer chemoprevention and inflammation control (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Degradation and Stability Studies

The stability and degradation pathways of nitisinone (NTBC) were explored through LC-MS/MS, emphasizing the importance of understanding the stability and by-products of pharmaceutical compounds. This research could be applicable to studying the stability and degradation of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid, potentially contributing to its development and safe use in various applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Pharmacological and Toxicological Profiles

The pharmacological effects and chemical properties of 25I-NBOMe, a compound with a complex structure, were reviewed to understand its effects and toxicity. Similar comprehensive studies on 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid could inform its safe pharmacological use and potential toxicological impacts (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).

properties

IUPAC Name

4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-26-16-8-6-15(7-9-16)21-11-13(10-17(21)22)18(23)20-14-4-2-12(3-5-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXYUANNEVYMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid

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